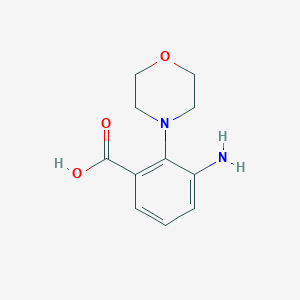

3-Amino-2-(morpholin-4-yl)benzoic acid

Description

Contextualization within Benzoic Acid and Morpholine (B109124) Chemical Space

Benzoic acid and its derivatives are a class of organic compounds characterized by a benzene (B151609) ring attached to a carboxylic acid functional group. google.com This scaffold is a fundamental building block in the synthesis of a wide array of pharmaceutical agents and other commercially important chemicals. The presence of the carboxylic acid group allows for various chemical modifications, such as esterification and amidation, enabling the creation of large libraries of compounds for biological screening. wikipedia.org Benzoic acid derivatives have been explored for a multitude of therapeutic applications, including as antimicrobial and anti-inflammatory agents. researchgate.net

The morpholine moiety is a six-membered heterocyclic ring containing both an ether and a secondary amine functional group. wikipedia.org In drug design, the incorporation of a morpholine ring is a common strategy to improve the physicochemical properties of a molecule, such as its aqueous solubility, metabolic stability, and pharmacokinetic profile. sci-hub.seacs.org The nitrogen atom in the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets. sci-hub.se Numerous approved drugs across various therapeutic areas contain the morpholine scaffold, highlighting its importance in medicinal chemistry. acs.orgnih.gov

The compound 3-Amino-2-(morpholin-4-yl)benzoic acid integrates these two key pharmacophores. The benzoic acid portion provides a rigid scaffold and a handle for further chemical derivatization, while the morpholine ring can enhance its drug-like properties. The relative positioning of the amino and morpholino groups on the benzoic acid ring is expected to influence the molecule's conformation and its potential interactions with biological macromolecules.

Overview of Research Significance for this compound

While specific research dedicated exclusively to this compound is limited in publicly available literature, the broader class of 2-morpholinobenzoic acid derivatives has shown significant promise, particularly in the area of oncology. Research into this scaffold has revealed its potential as a source of antiproliferative agents.

A notable area of investigation for the 2-morpholinobenzoic acid scaffold is its activity as an inhibitor of phosphatidylcholine-specific phospholipase C (PC-PLC). PC-PLC is an enzyme that has been implicated in the progression of cancer. Studies have shown that the 2-morpholinobenzoic acid core can serve as a pharmacophore for the development of potent PC-PLC inhibitors. The morpholine moiety, in particular, has been identified as a crucial element for the inhibitory activity of these compounds.

Historical Context of Related Chemical Entities in Academic Literature

The scientific exploration of both benzoic acid and morpholine derivatives has a long and rich history. Benzoic acid was first described in the 16th century, and its chemical properties have been extensively studied since the 19th century. The derivatives of benzoic acid, particularly those with amino substitutions (aminobenzoic acids), have been pivotal in the development of various dyes and pharmaceuticals. For instance, para-aminobenzoic acid (PABA) was once considered a vitamin and is a key component in the synthesis of folic acid. nih.gov Anthranilic acid (2-aminobenzoic acid) and its derivatives have been the subject of research for over a century and are precursors to numerous drugs and other fine chemicals. researchgate.net

The morpholine ring, although a simpler heterocycle, also has a significant history in medicinal chemistry. Its use as a solvent and a building block in organic synthesis became widespread in the 20th century. wikipedia.org The recognition of its favorable properties for drug design has led to its incorporation into a multitude of clinically used drugs, with examples dating back to the mid-20th century. acs.orgnih.gov The continuous interest in morpholine-containing compounds is a testament to their value in the development of new therapeutic agents. sci-hub.seresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

3-amino-2-morpholin-4-ylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O3/c12-9-3-1-2-8(11(14)15)10(9)13-4-6-16-7-5-13/h1-3H,4-7,12H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNBRVCSRLBCYBR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=CC=C2N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701285309 | |

| Record name | 3-Amino-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924861-78-9 | |

| Record name | 3-Amino-2-(4-morpholinyl)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924861-78-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-2-(4-morpholinyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701285309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 2 Morpholin 4 Yl Benzoic Acid and Its Analogues

Established Synthetic Routes for Related Substituted Benzoic Acid Derivatives

The synthesis of complex aromatic compounds often relies on a toolbox of well-established reactions that allow for the stepwise or concerted construction of the target molecule. These methods can be broadly categorized into multi-step sequences and one-pot strategies.

Multi-Step Synthesis Approaches

Multi-step synthesis provides a high degree of control over the introduction of each functional group, minimizing the formation of undesired isomers. youtube.com A common strategy involves the sequential functionalization of a simpler, commercially available starting material. For instance, the synthesis of a substituted aminobenzoic acid could commence from a nitrotoluene derivative. This approach typically involves the following key transformations:

Nitration: Introduction of a nitro group onto the aromatic ring, which can later be reduced to an amino group.

Oxidation: Conversion of an alkyl side chain (e.g., a methyl group) into a carboxylic acid. youtube.com

Halogenation: Introduction of a halogen atom, which can serve as a handle for subsequent cross-coupling reactions to introduce the morpholine (B109124) moiety.

Reduction: Conversion of the nitro group to an amino group.

A hypothetical multi-step synthesis of a 3-amino-2-substituted benzoic acid could start from a readily available substituted toluene (B28343). The sequence of these steps is critical to achieve the desired regiochemistry. For example, the order of oxidation and nitration can significantly influence the final product distribution due to the directing effects of the substituents.

| Reaction Step | Reagents and Conditions | Purpose | Typical Yield |

| Nitration | HNO₃, H₂SO₄ | Introduction of a nitro group | 70-90% |

| Oxidation | KMnO₄, heat or CrO₃/H₂SO₄ | Conversion of an alkyl group to a carboxylic acid | 50-80% |

| Bromination | Br₂, FeBr₃ or NBS | Introduction of a bromine atom | 60-85% |

| Nitro Reduction | Sn/HCl, H₂/Pd-C, or Fe/HCl | Conversion of a nitro group to an amino group | 80-95% |

| Deamination | NaNO₂, H₃PO₂ | Removal of an amino group via diazotization | 60-80% |

This table presents typical conditions and yields for common reactions in multi-step aromatic synthesis. Actual results may vary depending on the specific substrate and reaction scale.

One-Pot Synthesis Strategies

One-pot synthesis, where multiple reaction steps are carried out in the same reaction vessel without isolation of intermediates, offers several advantages over traditional multi-step approaches, including reduced reaction times, lower costs, and decreased solvent waste. elsevierpure.com The development of one-pot procedures for the synthesis of highly functionalized aromatic compounds is an active area of research.

For example, a one-pot, three-component reaction has been developed for the synthesis of 3-sulfonyl-2-aminopyridines, which are valuable building blocks in drug discovery. nih.gov This strategy involves the coupling of N,N-dimethylacroleines, sulfonylacetonitriles, and primary amines or ammonia (B1221849) to afford the desired products in high purity and excellent yields without the need for column chromatography. nih.gov While not directly applied to the synthesis of the target benzoic acid, this illustrates the power of one-pot multicomponent reactions in constructing complex heterocyclic systems that share some structural features with the target molecule.

A one-pot synthesis of 2-((2-aminobenzoyl)amino)benzoic acid derivatives has also been reported, showcasing the utility of this approach for constructing related di-functionalized benzoic acid structures. researchgate.net The application of similar one-pot methodologies to the synthesis of 3-Amino-2-(morpholin-4-yl)benzoic acid could involve the judicious choice of starting materials and catalysts to orchestrate a sequence of reactions, such as amination and carboxylation, in a single flask.

Functional Group Interconversions for Amine and Carboxylic Acid Incorporation

Functional group interconversion (FGI) is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. imperial.ac.uk The incorporation of the amino and carboxylic acid moieties in the target molecule relies heavily on well-established FGI reactions.

The introduction of a carboxylic acid group can often be achieved through the oxidation of a benzylic carbon. imperial.ac.uk For instance, an alkyl group on the benzene (B151609) ring can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (CrO₃/H₂SO₄) to yield the corresponding benzoic acid. youtube.comimperial.ac.uk

The amino group is commonly introduced by the reduction of a nitro group. youtube.com The nitration of the aromatic ring can be performed using a mixture of nitric acid and sulfuric acid. The resulting nitro group can then be reduced to a primary amine using various reducing agents, such as tin(II) chloride in hydrochloric acid, catalytic hydrogenation (e.g., H₂ over a palladium catalyst), or iron in acidic media. youtube.com The choice of reducing agent can be critical to avoid the reduction of other sensitive functional groups in the molecule.

An alternative strategy for introducing an amino group is through a catalytic decarboxylative C-N bond formation reaction. nih.gov This method utilizes carboxylic acids as carbon sources and azidoformates as nitrogen sources, catalyzed by a copper salt and 4-dimethylaminopyridine (B28879) (DMAP), to produce protected amines with the release of nitrogen and carbon dioxide as byproducts. nih.gov

| Transformation | Starting Functional Group | Reagents | Product Functional Group |

| Oxidation | Alkyl (e.g., -CH₃) | KMnO₄, H₂O, heat | Carboxylic Acid (-COOH) |

| Nitration | Aromatic C-H | HNO₃, H₂SO₄ | Nitro (-NO₂) |

| Reduction | Nitro (-NO₂) | Sn/HCl or H₂/Pd-C | Amino (-NH₂) |

| Decarboxylative Amination | Carboxylic Acid (-COOH) | Azidoformate, Cu(OAc)₂, DMAP | Protected Amine (-NH-PG) |

This table summarizes key functional group interconversions for the incorporation of amine and carboxylic acid functionalities.

Catalytic Approaches in the Synthesis of Morpholine-Containing Benzoic Acids

Catalytic methods play a pivotal role in modern organic synthesis, enabling efficient and selective bond formations. The introduction of the morpholine substituent onto the benzoic acid core would likely rely on a catalytic C-N bond formation reaction. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine, is a powerful tool for this purpose. tcichemicals.com This reaction would involve the coupling of a suitably halogenated benzoic acid derivative with morpholine in the presence of a palladium catalyst and a base.

Ruthenium-catalyzed ortho-C-H allylation of benzoic acids has also been reported, demonstrating the potential for direct functionalization of the benzoic acid core. nih.gov While this specific reaction introduces an allyl group, it highlights the possibility of developing catalytic methods for the direct introduction of other substituents, such as a morpholino group, at the ortho position.

The synthesis of the morpholine ring itself can also be achieved through catalytic methods. For example, a palladium-catalyzed Wacker-type aerobic oxidative cyclization of alkenes has been used to synthesize various nitrogen heterocycles, including morpholines. organic-chemistry.org Iron(III) has been shown to catalyze the diastereoselective synthesis of substituted morpholines from 1,2-amino ethers and 1,2-hydroxy amines. organic-chemistry.org

| Catalytic Reaction | Catalyst System | Bond Formed | Application in Synthesis |

| Buchwald-Hartwig Amination | Palladium catalyst, ligand, base | Aryl C-N | Introduction of the morpholine ring |

| Ruthenium-catalyzed C-H activation | [Ru(p-cymene)Cl₂]₂ | Aryl C-C | Potential for direct ortho-functionalization |

| Wacker-type Cyclization | Pd(DMSO)₂(TFA)₂ | C-N and C-O | Synthesis of the morpholine ring |

| Iron-catalyzed Cyclization | Iron(III) salts | C-O or C-N | Diastereoselective synthesis of morpholines |

This table outlines key catalytic approaches relevant to the synthesis of morpholine-containing benzoic acids.

Green Chemistry Principles and Sustainable Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. bibliotekanauki.pl The application of these principles to the synthesis of this compound is crucial for developing environmentally benign and sustainable manufacturing processes.

Key green chemistry considerations for this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and catalytic reactions often exhibit high atom economy.

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For example, replacing hazardous solvents like benzene or toluene with greener alternatives such as water, ethanol, or even performing reactions under solvent-free conditions. bibliotekanauki.pl

Catalysis: Utilizing catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. rsc.org Catalytic C-N bond formation and C-H activation are prime examples of this principle. nih.govrsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. google.com Photochemical methods, which can sometimes be carried out under mild conditions, are an emerging area in green synthesis. google.com

Advanced Spectroscopic and Structural Characterization Studies of 3 Amino 2 Morpholin 4 Yl Benzoic Acid

X-ray Crystallography Investigations of Related Morpholine-Benzoic Acid Systems

Molecular Conformation Analysis

In analogous structures, the morpholine (B109124) ring typically adopts a stable chair conformation. nih.gov This is the lowest energy conformation for this heterocycle, minimizing steric strain. The benzoic acid moiety is generally planar, though the carboxylic acid group may exhibit a slight twist relative to the benzene (B151609) ring. nih.gov For instance, in the crystal structure of 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, the carboxylic acid group is slightly bent from the benzene ring's mean plane. nih.gov

Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of morpholine-benzoic acid systems is dominated by a network of hydrogen bonds and other non-covalent interactions. mdpi.comnih.govnih.govresearchgate.net A common and robust motif in the crystal structures of benzoic acid derivatives is the formation of centrosymmetric dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.govnih.gov This head-to-head arrangement is a highly favorable interaction. nih.gov

In addition to the carboxylic acid dimers, the amino group and the morpholine ring introduce further possibilities for intermolecular hydrogen bonding. The amino group can act as a hydrogen bond donor (N-H···O), while the oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors. wikipedia.org These interactions, along with weaker C-H···O and π-π stacking interactions between the aromatic rings, contribute to the formation of extended three-dimensional supramolecular architectures. nih.govresearchgate.net The specific nature and geometry of these interactions will ultimately define the crystal lattice of 3-Amino-2-(morpholin-4-yl)benzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for determining the detailed structure of molecules in solution. The analysis of 1H, 13C, and two-dimensional NMR spectra allows for the unambiguous assignment of all proton and carbon signals and provides valuable information about the connectivity of atoms within the molecule.

1H NMR Spectral Analysis

The 1H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the morpholine protons, the amino protons, and the carboxylic acid proton.

Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (typically δ 6.0-8.5 ppm). Due to their different chemical environments, they will likely present as a complex multiplet or as distinct doublets and triplets, with coupling constants characteristic of ortho and meta relationships.

Morpholine Protons: The eight protons of the morpholine ring will typically appear as two multiplets in the region of δ 2.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atom will be deshielded and appear at a higher chemical shift compared to the protons on the carbons adjacent to the nitrogen atom.

Amino Protons: The two protons of the amino group are expected to give a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.

Carboxylic Acid Proton: The acidic proton of the carboxyl group will appear as a broad singlet at a significantly downfield chemical shift (typically δ 10-13 ppm), and its signal may be exchangeable with D2O. rsc.org

A data table summarizing the expected 1H NMR chemical shifts is provided below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 | broad singlet |

| Aromatic (Ar-H) | 6.0 - 8.5 | multiplet |

| Morpholine (-N-CH2-) | 2.5 - 3.5 | multiplet |

| Morpholine (-O-CH2-) | 3.5 - 4.0 | multiplet |

| Amino (-NH2) | Variable | broad singlet |

13C NMR Spectral Analysis

The 13C NMR spectrum will provide information on the carbon skeleton of the molecule.

Carbonyl Carbon: The carbon of the carboxylic acid group will be the most deshielded, appearing at a chemical shift of approximately δ 165-175 ppm. rsc.org

Aromatic Carbons: The six carbons of the benzene ring will resonate in the range of δ 110-155 ppm. The carbons directly attached to the substituents (amino, morpholino, and carboxyl groups) will have distinct chemical shifts influenced by the electronic effects of these groups.

Morpholine Carbons: The carbons of the morpholine ring will appear in the range of δ 45-70 ppm. The carbons adjacent to the oxygen atom will be at a higher chemical shift than those adjacent to the nitrogen.

A data table summarizing the expected 13C NMR chemical shifts is provided below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Carbonyl (-COOH) | 165 - 175 |

| Aromatic (C-NH2) | ~140 - 150 |

| Aromatic (C-morpholino) | ~130 - 145 |

| Aromatic (C-COOH) | ~120 - 135 |

| Aromatic (C-H) | 110 - 130 |

| Morpholine (-O-CH2-) | 65 - 70 |

| Morpholine (-N-CH2-) | 45 - 55 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): A COSY spectrum reveals proton-proton (1H-1H) coupling correlations. sdsu.edu For this compound, this would show correlations between adjacent aromatic protons and between geminal and vicinal protons within the morpholine ring. This helps to establish the spin systems within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton-carbon (1H-13C) pairs. sdsu.edu This is crucial for assigning the carbon signals based on the already assigned proton signals. Each cross-peak in the HSQC spectrum corresponds to a C-H bond.

HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are separated by two or three bonds (2JCH and 3JCH couplings). sdsu.edu This experiment is key to connecting the different fragments of the molecule. For example, it would show correlations from the morpholine protons to the aromatic carbon at the 2-position, and from the aromatic protons to the carbonyl carbon, thus confirming the substitution pattern on the benzene ring.

By combining the information from these 1D and 2D NMR experiments, a complete and unambiguous structural assignment for this compound can be achieved.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is an indispensable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit a complex but interpretable pattern of absorption bands, each corresponding to specific vibrational modes of its constituent functional groups.

The presence of the carboxylic acid group gives rise to several characteristic peaks. A very broad absorption band is anticipated in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid dimer. docbrown.infospectroscopyonline.com The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp peak, typically in the range of 1710-1680 cm⁻¹ for aromatic carboxylic acids where conjugation can lower the frequency. spectroscopyonline.com Furthermore, the C-O stretching vibration of the carboxylic acid should be observable between 1320 and 1210 cm⁻¹. spectroscopyonline.com

The amino group (-NH₂) attached to the benzene ring will show characteristic N-H stretching vibrations. Typically, primary amines exhibit two bands in the 3500-3300 cm⁻¹ region, corresponding to symmetric and asymmetric stretching modes. In the spectra of aminobenzoic acids, these bands are found in the 3500-3100 cm⁻¹ range. researchgate.net

The morpholine ring introduces several other key vibrational modes. The C-N stretching vibrations of the tertiary amine within the morpholine ring are expected to appear in the 1250-1020 cm⁻¹ region. The C-O-C ether linkage within the morpholine ring will also produce a characteristic strong C-O stretching band, typically in the 1150-1085 cm⁻¹ range.

Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene ring will appear as multiple bands in the 1600-1450 cm⁻¹ region. docbrown.info The substitution pattern on the benzene ring will influence the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-690 cm⁻¹ region, which can provide information about the substitution pattern.

Table 1: Expected Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch | 2500-3300 | Broad, Strong |

| Carboxylic Acid | C=O Stretch | 1680-1710 | Strong, Sharp |

| Carboxylic Acid | C-O Stretch | 1210-1320 | Medium |

| Aromatic Amine | N-H Stretch | 3300-3500 | Medium, Doublet |

| Aromatic Ring | C-H Stretch | >3000 | Variable |

| Aromatic Ring | C=C Stretch | 1450-1600 | Medium to Weak, Multiple Bands |

| Morpholine | C-N Stretch | 1020-1250 | Medium |

| Morpholine | C-O-C Stretch | 1085-1150 | Strong |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. For this compound, mass spectrometry can confirm the molecular weight and provide structural information through analysis of its fragmentation patterns. The molecular weight of this compound is 236.25 g/mol . In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 236.

The fragmentation of this compound under mass spectrometric conditions would likely proceed through several characteristic pathways, driven by the stability of the resulting fragments. Common fragmentation patterns for amino acids and benzoic acid derivatives can provide a model for the expected fragmentation of this compound. nih.govdocbrown.info

One likely fragmentation pathway involves the loss of the carboxylic acid group as a hydroxyl radical (·OH, mass 17) or a carboxyl group (·COOH, mass 45). The loss of water (H₂O, mass 18) from the molecular ion is also a common fragmentation for carboxylic acids. Another prominent fragmentation would be the cleavage of the morpholine ring. This can occur through the loss of a C₂H₄O fragment (mass 44) or other characteristic ring cleavages. The bond between the benzene ring and the morpholine nitrogen could also cleave, leading to a fragment corresponding to the aminobenzoic acid moiety or the morpholine cation.

Common fragmentation pathways for protonated amino acids include the loss of water and carbon monoxide ([M+H - H₂O - CO]⁺), the loss of water ([M+H - H₂O]⁺), and the loss of ammonia (B1221849) ([M+H - NH₃]⁺). nih.gov While this compound is not a standard amino acid, these pathways can offer insights into its potential fragmentation.

Table 2: Plausible Mass Spectrometry Fragments for this compound

| Fragment Ion | Proposed Structure/Loss | m/z |

| [M]⁺ | Molecular Ion | 236 |

| [M - OH]⁺ | Loss of hydroxyl radical | 219 |

| [M - COOH]⁺ | Loss of carboxyl group | 191 |

| [M - H₂O]⁺ | Loss of water | 218 |

| [C₇H₇NO₂]⁺ | Aminobenzoic acid fragment | 137 |

| [C₄H₈NO]⁺ | Morpholine-related fragment | 86 |

Advanced Spectroscopic Techniques for Electronic Structure Probing (e.g., UV-Vis, Circular Dichroism)

Advanced spectroscopic techniques such as Ultraviolet-Visible (UV-Vis) spectroscopy and Circular Dichroism (CD) can provide valuable information about the electronic structure and stereochemistry of this compound.

UV-Vis Spectroscopy: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. For comparison, 3-aminobenzoic acid exhibits absorption maxima at approximately 194 nm, 226 nm, and 272 nm. sielc.com The presence of the morpholino substituent at the 2-position is expected to cause a shift in the absorption maxima (a chromophoric shift) due to its electronic effects on the aromatic system. The electron-donating nature of both the amino and morpholino groups would likely lead to a red shift (bathochromic shift) of the absorption bands compared to unsubstituted benzoic acid.

Circular Dichroism (CD) Spectroscopy: Circular dichroism spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful technique for studying chiral molecules. While this compound itself is not chiral, if it were to be resolved into enantiomers (for instance, through the introduction of a chiral center elsewhere or by forming a chiral complex), or if it interacts with a chiral environment such as a protein, CD spectroscopy would be highly informative. nih.gov For instance, the binding of a synthetic amino acid to a protein like bovine serum albumin (BSA) can induce changes in the protein's secondary structure, which can be monitored by CD spectroscopy. nih.gov The stability and optical activity of related compounds have been studied under various conditions using circular dichroism. nih.gov Although not directly applicable to the achiral title compound in isolation, these studies highlight the potential of CD for probing interactions with chiral entities.

Computational and Theoretical Investigations of 3 Amino 2 Morpholin 4 Yl Benzoic Acid

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the fundamental electronic and structural properties of a molecule. For a compound like 3-amino-2-(morpholin-4-yl)benzoic acid, these calculations provide a deep understanding of its reactivity, stability, and spectroscopic characteristics.

The electronic structure of a molecule governs its chemical behavior. Analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is fundamental. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical indicator of molecular stability and reactivity.

In a related compound, morpholin-4-ium p-aminobenzoate, DFT calculations have been used to determine its electronic properties. nih.gov For instance, the HOMO and LUMO energies were calculated, and the resulting energy gap provided insights into the molecule's polarizability and reactivity. nih.gov Similarly, for this compound, the electron-donating amino group and the morpholine (B109124) nitrogen would be expected to significantly influence the electron density of the aromatic ring, while the electron-withdrawing carboxylic acid group would have an opposing effect. A molecular electrostatic potential (MEP) map would visualize the electron distribution, with red areas indicating regions of high electron density (and potential for electrophilic attack) and blue areas indicating electron-poor regions (susceptible to nucleophilic attack).

Table 1: Representative Electronic Properties from Quantum Chemical Calculations on a Related Aminobenzoic Acid Derivative (Note: This data is illustrative and based on calculations for a similar class of compounds, not this compound itself.)

| Parameter | Representative Value | Significance |

| HOMO Energy | -5.9 eV | Indicates electron-donating capability |

| LUMO Energy | -1.0 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 4.9 eV | Relates to chemical reactivity and stability |

| Dipole Moment | ~4.5 D | Measures the overall polarity of the molecule |

The three-dimensional structure of this compound is not rigid. The morpholine ring typically adopts a stable chair conformation. researchgate.net However, rotations around the single bonds connecting the morpholine ring to the benzoic acid moiety, and the orientation of the carboxylic acid group, lead to various possible conformers.

A conformational analysis would involve systematically rotating these bonds and calculating the potential energy of each resulting structure. This generates a potential energy surface, or energy landscape, which identifies the lowest energy (most stable) conformations and the energy barriers between them. Such studies are crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site. For morpholine-containing compounds, the flexible chair-like and skew-boat topologies can be key to optimizing interactions with biological targets. researchgate.net

Quantum chemical calculations can predict spectroscopic data with a high degree of accuracy. These predictions are invaluable for confirming the structure of a synthesized compound and for interpreting experimental spectra.

NMR Chemical Shifts: Theoretical calculations of 1H and 13C NMR chemical shifts for different isomers of aminobenzoic acid have been performed and show good correlation with experimental data. researchgate.netresearchgate.net For this compound, predictions would help in assigning the signals of the protons and carbons in the aromatic ring and the morpholine moiety.

IR Frequencies: The vibrational frequencies in an infrared (IR) spectrum correspond to the stretching and bending of chemical bonds. Theoretical calculations can predict these frequencies. For aminobenzoic acids, characteristic IR bands for the amino (N-H), carboxyl (C=O and O-H), and aromatic ring (C-H and C=C) groups can be assigned based on such calculations. researchgate.net

Table 2: Predicted Spectroscopic Data for a Representative Aminobenzoic Acid Structure (Note: This data is illustrative and based on calculations for a similar class of compounds, not this compound itself.)

| Predicted 1H NMR Chemical Shifts (ppm) | Predicted 13C NMR Chemical Shifts (ppm) | Predicted IR Frequencies (cm-1) |

| Aromatic Protons: 6.5 - 8.0 | Carboxyl Carbon: ~170 | O-H Stretch (Carboxylic Acid): ~3300 |

| Morpholine Protons: 2.8 - 3.8 | Aromatic Carbons: 110 - 150 | N-H Stretch (Amine): ~3400 |

| Amino Protons: ~5.0 | Morpholine Carbons: ~50, ~67 | C=O Stretch (Carboxylic Acid): ~1700 |

| Carboxyl Proton: ~12.0 | C-N Stretch: ~1300 |

Molecular Docking and Ligand-Target Interaction Predictions (Non-Clinical Focus)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug design to understand how a molecule might interact with a biological target.

While no specific docking studies for this compound are published, studies on other aminobenzoic acid derivatives have demonstrated their potential to bind to various enzymes. researchgate.netmdpi.com For example, in a study of aminobenzoic acid derivatives as cholinesterase inhibitors, docking was used to visualize the binding mode within the active site of the enzyme. researchgate.net

Following the determination of the binding mode, the specific interactions between the ligand and the protein are analyzed to identify "hotspots" – key residues that contribute significantly to the binding affinity. For this compound, these interactions would likely include:

Hydrogen Bonds: The amino group, the carboxylic acid group, and the oxygen atom of the morpholine ring are all capable of forming hydrogen bonds with appropriate donor or acceptor residues in the protein. researchgate.net

Ionic Interactions: The carboxylic acid group can be deprotonated at physiological pH, allowing for strong ionic interactions (salt bridges) with positively charged residues like lysine (B10760008) or arginine.

Hydrophobic Interactions: The benzene (B151609) ring can form hydrophobic interactions with nonpolar residues in the binding site.

Pi-Stacking: The aromatic ring can engage in pi-pi stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan.

Table 3: Hypothetical Key Interactions for this compound in a Protein Binding Site (Note: This table is illustrative and represents the types of interactions that would be investigated in a molecular docking study.)

| Interacting Group of Ligand | Potential Interacting Protein Residue | Type of Interaction |

| Carboxylic Acid | Lysine, Arginine | Ionic Interaction, Hydrogen Bond |

| Amino Group | Aspartic Acid, Glutamic Acid | Hydrogen Bond |

| Morpholine Oxygen | Serine, Threonine | Hydrogen Bond |

| Benzene Ring | Leucine, Valine, Phenylalanine | Hydrophobic Interaction, Pi-Stacking |

These computational and theoretical approaches provide a powerful framework for understanding the properties of this compound at a molecular level, guiding further experimental research into its potential applications.

Molecular Dynamics Simulations for Conformational Flexibility and Solvation Studies

Molecular dynamics (MD) simulations are powerful computational tools used to investigate the dynamic behavior of molecules over time. For this compound, MD simulations can provide critical insights into its conformational flexibility and interactions with solvent molecules, which are fundamental to understanding its chemical behavior and potential biological activity.

Solvation studies using MD simulations place the molecule in a simulated box of solvent, typically water, to mimic physiological conditions. These simulations reveal how the molecule interacts with the surrounding solvent molecules through hydrogen bonds and other non-covalent interactions. The amino and carboxylic acid groups are expected to be primary sites for hydrogen bonding with water, while the morpholine oxygen can also act as a hydrogen bond acceptor. The phenyl ring contributes to hydrophobic interactions. Understanding the solvation shell around this compound is key to predicting its solubility and how it might be recognized in a biological binding pocket. nih.gov

The stability of the molecule's various conformations in solution can be assessed by analyzing the simulation trajectory. nih.gov By calculating properties such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atomic positions, researchers can identify which parts of the molecule are rigid and which are more flexible. This information is invaluable for understanding how the molecule might adapt its shape upon binding to a target.

Structure-Activity Relationship (SAR) Studies via In Silico Methods (Non-Clinical Focus)

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. In silico methods, which are computer-based, have become indispensable for conducting these studies efficiently and cost-effectively. For this compound, these methods can help predict its potential biological activities and guide the design of new, more potent analogs without a clinical focus.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that attempts to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For this compound and its derivatives, QSAR models can be developed to predict their activity against a specific biological target, assuming a relevant dataset is available.

The process begins with the calculation of molecular descriptors for a set of molecules with known activities. These descriptors quantify various aspects of the molecules' physicochemical properties, such as hydrophobicity (logP), electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and topological indices. researchgate.net For instance, studies on related benzoylaminobenzoic acid derivatives have shown that inhibitory activity can be influenced by hydrophobicity, molar refractivity, and aromaticity. nih.gov

Once the descriptors are calculated, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity. nih.gov A statistically significant QSAR model can then be used to predict the activity of new, untested compounds based on their calculated descriptors. mdpi.com For this compound, a QSAR model might reveal, for example, that increasing the hydrophobicity of a particular region of the molecule or introducing a hydrogen bond donor at a specific position could enhance its activity. These models provide valuable guidance for the rational design of new derivatives with improved properties. mdpi.com

| Descriptor Type | Potential Influence on Activity | Example Descriptor |

| Hydrophobic | Can affect membrane permeability and binding to hydrophobic pockets. | LogP |

| Electronic | Influences electrostatic interactions and reaction mechanisms. | Partial Atomic Charges |

| Steric | Determines the fit of the molecule into a binding site. | Molecular Volume, Molar Refractivity |

| Topological | Encodes information about molecular connectivity and branching. | Wiener Index |

Pharmacophore modeling is another powerful in silico technique used in drug discovery. A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a particular biological effect. dovepress.com These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and charged centers.

For this compound, a pharmacophore model could be generated based on its structure and known interactions with a biological target, or from a set of active analogs. nih.gov The model would highlight the key spatial relationships between the amino group (hydrogen bond donor), the carboxylic acid group (hydrogen bond donor/acceptor, negative charge), the morpholine oxygen (hydrogen bond acceptor), and the aromatic ring (hydrophobic feature).

Once a pharmacophore model is developed, it can be used as a 3D query in a virtual screening campaign. nih.govnih.gov In this process, large databases of chemical compounds are computationally searched to identify molecules that match the pharmacophore model. nih.gov This allows for the rapid identification of structurally diverse compounds that are likely to be active, which can then be prioritized for experimental testing. Virtual screening can significantly reduce the time and cost associated with identifying new lead compounds. The identified hits can serve as new molecular scaffolds for further optimization. nih.gov

| Pharmacophoric Feature | Potential Location on this compound |

| Hydrogen Bond Donor | Amino group (-NH2), Carboxylic acid (-COOH) |

| Hydrogen Bond Acceptor | Carboxylic acid (-COOH), Morpholine oxygen |

| Hydrophobic Region | Phenyl ring |

| Negative Ionizable | Carboxylic acid (-COOH) |

Mechanistic Biochemical and Biological Studies of 3 Amino 2 Morpholin 4 Yl Benzoic Acid Non Clinical

Enzyme Inhibition Studies (In Vitro, Non-Clinical)

There is no available research detailing the in vitro enzyme inhibition potential of 3-Amino-2-(morpholin-4-yl)benzoic acid against the specific enzymes listed below. While studies exist for other derivatives of aminobenzoic acid, the data is not applicable to the subject compound. nih.govresearchgate.net

Diacylglycerol Lipase (B570770) Inhibition Potential

No published studies were found that investigated the potential of this compound to inhibit diacylglycerol lipase. Research on diacylglycerol lipase inhibition focuses on other distinct chemical entities. nih.govyoutube.com

Phospholipase A2 and C Inhibition Mechanisms

A search of scientific databases yielded no results for studies on the inhibitory mechanisms of this compound against Phospholipase A2 or Phospholipase C.

Aminooxygenase Inhibition Investigations

There is no available data from investigations into the inhibitory effects of this compound on aminooxygenase enzymes.

Dioxygenase Inhibition Studies

No studies concerning the inhibition of dioxygenase enzymes by this compound are present in the current scientific literature.

Receptor Binding Assays (In Vitro, Non-Clinical)

No specific in vitro receptor binding assays for this compound have been published. While research describes receptor binding profiles for various other ligands, including some with morphinan (B1239233) or amino acid structures, this information does not pertain to the subject compound. nih.govcore.ac.uknih.gov

Modulation of Specific Molecular Pathways (In Vitro, Non-Clinical)

There is a lack of published non-clinical in vitro studies examining the modulation of specific molecular pathways by this compound. Research into pathway modulation by other novel chemical agents does not provide data on this specific compound. chemrxiv.orgnih.gov

Investigation of General Biological Activities in Model Systems (e.g., cellular assays for mechanistic insights, without clinical outcomes)

There is no publicly available scientific literature detailing the investigation of general biological activities of this compound in model systems. Cellular assays to determine its effects on cell viability, proliferation, signaling pathways, or other biological processes have not been reported. Consequently, no research findings or data tables can be presented.

An examination of the chemical reactivity and derivatization of this compound reveals a versatile scaffold for synthetic modification. The compound's structure, featuring a carboxylic acid, an aromatic amino group, and a morpholine (B109124) substituent, offers multiple sites for chemical transformation. These functional groups allow for a range of reactions, enabling the synthesis of diverse derivatives. The reactivity of the carboxylic acid and amino moieties can be selectively targeted to produce esters, amides, and other functionalized molecules.

Applications in Advanced Organic Synthesis and Materials Science Research

3-Amino-2-(morpholin-4-yl)benzoic Acid as a Building Block in Complex Molecule Synthesis

This compound is a valuable bifunctional molecule for the synthesis of more complex chemical structures. Its utility stems from the presence of three key functional groups: an aromatic amine, a carboxylic acid, and a morpholine (B109124) moiety. These groups can undergo a variety of chemical transformations, allowing for the construction of diverse molecular architectures.

The amino group can participate in reactions such as amide bond formation, diazotization, and N-alkylation. The carboxylic acid group can be converted into esters, amides, or acid chlorides, or it can be used in coupling reactions. The morpholine ring, a saturated heterocycle, can influence the solubility and conformational properties of the final molecule and its nitrogen atom can also be involved in further reactions.

While direct literature on the extensive use of this compound is not abundant, the applications of structurally similar compounds highlight its potential. For instance, related aminobenzoic acid derivatives are employed in the synthesis of pharmaceuticals and other biologically active compounds. A notable example is the use of related 2-amino-6-(morpholin-4-yl)benzoic acid derivatives in the preparation of potent kinase inhibitors. This suggests that this compound could similarly serve as a key intermediate in the development of novel therapeutic agents. The strategic placement of the amino and morpholino groups on the benzoic acid scaffold allows for precise control over the final molecular shape and functionality, a critical aspect in the design of complex organic molecules.

Integration into Polymeric Architectures and Novel Materials

The unique combination of functional groups in this compound makes it a promising monomer for the synthesis of novel polymeric materials. The presence of both an amino group and a carboxylic acid group allows it to undergo polycondensation reactions to form polyamides. Polyamides are a class of polymers known for their excellent thermal and mechanical properties.

The incorporation of the morpholine unit into the polymer backbone can impart specific properties to the resulting material. The morpholine ring can enhance the solubility of the polymer in certain solvents and can also influence the polymer's thermal stability and glass transition temperature. Furthermore, the nitrogen and oxygen atoms within the morpholine ring can act as hydrogen bond acceptors, potentially leading to materials with interesting self-assembly and recognition properties.

While specific examples of polymers derived directly from this compound are not widely reported, the general principles of polymer chemistry suggest its potential. For example, poly(amino acid)s, which share the amino acid functionality, are extensively used in biomedical applications such as drug delivery. mdpi.com The degradation rates and biocompatibility of these polymers can be tuned by the nature of the amino acid side chains. mdpi.com Similarly, the morpholino group in a polyamide derived from this compound could be functionalized to attach other molecules, leading to the development of functional materials for applications in areas like separations, catalysis, or sensing.

Interactive Data Table: Potential Polymer Properties

| Property | Potential Influence of this compound |

| Thermal Stability | The aromatic backbone would likely contribute to good thermal stability. |

| Solubility | The morpholine group may enhance solubility in polar organic solvents. |

| Functionality | The amino and carboxylic acid groups provide reactive sites for further modification. |

| Biocompatibility | The morpholine moiety is found in some biologically active molecules, suggesting potential for biocompatible materials. |

Use in Supramolecular Chemistry and Self-Assembly Systems

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules. This compound possesses several features that make it an interesting candidate for the construction of supramolecular assemblies. The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimeric structures. researchgate.net The amino group can also act as a hydrogen bond donor, while the nitrogen and oxygen atoms of the morpholine ring can act as hydrogen bond acceptors.

These multiple hydrogen bonding sites, in combination with potential π-π stacking interactions between the aromatic rings, can direct the self-assembly of the molecule into well-defined one-, two-, or three-dimensional networks. The specific arrangement of the molecules in the solid state will depend on a delicate balance of these non-covalent forces.

Studies on similar molecules, such as aminobenzoic acids and their derivatives, have demonstrated their ability to form intricate supramolecular structures. mdpi.com For example, the cocrystallization of chlorobenzoic acids with aminopyridines leads to the formation of molecular salts and cocrystals with defined supramolecular architectures. mdpi.com By analogy, this compound could be used as a building block to design and synthesize new crystalline materials with predictable structures and potentially useful properties, such as inclusion of guest molecules or interesting optical or electronic behavior.

Potential as a Ligand Component in Catalysis Research

The structure of this compound makes it a promising candidate for use as a ligand in coordination chemistry and catalysis. The molecule contains multiple potential donor atoms: the nitrogen atom of the amino group, the nitrogen and oxygen atoms of the morpholine ring, and the oxygen atoms of the carboxylate group. This allows it to act as a multidentate ligand, binding to a metal center through multiple points of attachment.

The formation of stable chelate rings with a metal ion can lead to the formation of well-defined and robust metal complexes. The electronic and steric properties of the ligand can be fine-tuned by modifying the substituents on the aromatic ring or the morpholine unit. This, in turn, can influence the reactivity and selectivity of the resulting catalyst.

While specific catalytic applications of this compound are not yet widely documented, related structures have shown significant promise. For instance, palladium complexes of 2-(morpholin-4-yl)aniline have been used as catalysts in cross-coupling reactions. The presence of the additional carboxylate group in this compound could provide an additional coordination site, potentially leading to catalysts with enhanced stability or novel reactivity. The development of new ligands is a crucial aspect of catalysis research, and molecules like this compound represent a class of compounds with significant untapped potential.

Future Directions and Emerging Research Avenues for 3 Amino 2 Morpholin 4 Yl Benzoic Acid

Development of Novel and Efficient Synthetic Methodologies

The synthesis of polysubstituted aromatic compounds like 3-Amino-2-(morpholin-4-yl)benzoic acid can be challenging. Future research will likely focus on developing more efficient, scalable, and environmentally benign synthetic routes. Key areas of development include the refinement of existing methods and the exploration of new catalytic systems.

Two primary strategies for the synthesis of this scaffold are Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. wikipedia.orgmasterorganicchemistry.com An SNAr approach would typically involve an electron-deficient aromatic ring, where a leaving group (like a halogen) is displaced by morpholine (B109124). This requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to activate the ring for nucleophilic attack. masterorganicchemistry.comwikipedia.org A subsequent reduction step would then convert the nitro group to the desired amine.

Alternatively, the Buchwald-Hartwig amination offers a powerful and versatile method for forming carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction can unite an aryl halide or triflate with an amine. organic-chemistry.org For the synthesis of the target compound, this could involve coupling morpholine with a suitably substituted dihalobenzoic acid derivative, followed by the introduction of the amino group. The development of new generations of bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos) has dramatically improved the efficiency and substrate scope of this reaction, allowing it to proceed under milder conditions. youtube.com Microwave-assisted protocols have also been shown to significantly reduce reaction times for Buchwald-Hartwig couplings from hours to minutes. nih.gov

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Plausible Starting Materials | Key Reaction Steps | Potential Advantages | Potential Challenges |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | 2-Fluoro-3-nitrobenzoic acid or 2-Chloro-3-nitrobenzoic acid | 1. Nucleophilic attack by morpholine. 2. Reduction of the nitro group. | Often uses inexpensive reagents; avoids precious metal catalysts. | Requires strongly activated substrates; may have regioselectivity issues; reduction step adds to the sequence. |

| Buchwald-Hartwig Amination | Methyl 2-bromo-3-aminobenzoate or 2,3-Dihalobenzoic acid derivative | 1. Pd-catalyzed coupling with morpholine. 2. Ester hydrolysis (if applicable). | High functional group tolerance; broad substrate scope; milder conditions with modern ligands. wikipedia.org | Requires expensive palladium catalysts and ligands; optimization of base and solvent can be complex. |

Future work in this area will aim to identify catalyst systems that offer higher yields, lower catalyst loadings, and greater cost-effectiveness, making these complex scaffolds more accessible for research.

Advanced Spectroscopic Probes for In Situ Reaction Monitoring

To optimize the novel synthetic methodologies described above, a detailed understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced spectroscopic techniques applied in situ (in the reaction vessel) provide real-time data without the need for sampling, which can disturb the reaction. nih.govacs.org This approach enables rapid optimization and enhances safety and robustness for chemical processes. rsc.org

Future research will likely integrate techniques like in situ Fourier Transform Infrared (FTIR) and Raman spectroscopy to monitor the synthesis of this compound and its derivatives. rsc.org These vibrational spectroscopy methods are powerful for tracking changes in functional groups throughout a reaction. For example, in a Buchwald-Hartwig amination, one could monitor the disappearance of the N-H stretch of the morpholine starting material and the appearance of new bands corresponding to the C-N bond of the product. Raman spectroscopy is particularly well-suited for monitoring reactions in aqueous or protic solvents and can provide detailed information about the aromatic ring's vibrational modes, which change upon substitution. mdpi.com

Table 2: Application of In Situ Spectroscopic Probes for Reaction Monitoring

| Spectroscopic Technique | Information Provided | Application to Synthesis of this compound |

|---|---|---|

| FTIR Spectroscopy | Real-time concentration changes of reactants, intermediates, and products based on their unique infrared absorption bands. | Monitoring the consumption of a starting material (e.g., disappearance of a C-Br stretch) and the formation of the product (e.g., appearance of C-N stretches). |

| Raman Spectroscopy | Complementary to FTIR, sensitive to non-polar bonds and symmetric vibrations. Excellent for aqueous media. | Tracking changes in the aromatic ring substitution pattern and monitoring catalyst-ligand complexes. mdpi.com |

| NMR Spectroscopy | Detailed structural information, allowing for the unambiguous identification of intermediates and byproducts. | Elucidating the reaction mechanism by observing the formation and decay of transient species in real time. |

The data gathered from these techniques can be used to build precise kinetic models, leading to more efficient and controlled synthetic processes.

Integration with Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing molecular design. nih.govnih.gov For a scaffold like this compound, these computational tools offer powerful avenues for future research. Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can explore vast chemical space to propose novel derivatives with desired properties. nih.govnih.gov

Future research will leverage AI/ML for several key purposes:

De Novo Design: Generating new molecular structures based on the this compound core, optimized for specific academic research goals (e.g., enhanced fluorescence, specific metal chelation, or predicted affinity for a biological target).

Property Prediction: Using Quantitative Structure-Activity Relationship (QSAR) models to predict the physicochemical properties (e.g., solubility, pKa) and potential biological activities of hypothetical derivatives before their synthesis. researchgate.net

Synthesis Planning: Employing retrosynthesis algorithms to predict viable and efficient synthetic pathways for novel, computationally designed derivatives.

Table 3: AI and Machine Learning in Derivative Design

| AI/ML Approach | Application | Potential Outcome for Research |

|---|---|---|

| Generative Models (e.g., RNNs, VAEs) | Design of novel derivatives by learning from existing chemical data. | Proposal of new molecules with optimized properties for academic study, expanding the chemical space around the core scaffold. nih.gov |

| QSAR/QSPR Modeling | Prediction of biological activity or physicochemical properties based on molecular structure. | Prioritization of synthetic targets, reducing the time and cost of experimental screening. |

| Retrosynthesis Software | Prediction of synthetic routes for target molecules. | Accelerated development of efficient syntheses for novel, AI-generated compounds. |

The integration of AI with automated synthesis platforms could create a closed-loop system where molecules are designed, synthesized, and tested in a rapid, iterative cycle, dramatically accelerating the pace of discovery.

Exploration of New Biological Targets and Mechanistic Pathways (Non-Clinical)

While this article excludes clinical applications, the exploration of how this compound and its derivatives interact with biological systems at a molecular level is a rich field for academic inquiry. The scaffold combines features found in molecules with known biological relevance. For instance, aminobenzoic acids are key building blocks in many biologically active compounds, and the morpholine ring is a privileged structure in medicinal chemistry, often used to improve pharmacokinetic properties. nih.govresearchgate.net

Future non-clinical research could investigate the potential for this scaffold to interact with various classes of proteins or biological pathways. Areas for academic exploration include:

Enzyme Inhibition: Research has shown that derivatives of 2-morpholinobenzoic acid can act as inhibitors of enzymes like phosphatidylcholine-specific phospholipase C (PC-PLC), which is involved in phospholipid metabolism. rsc.org

Protein Aggregation: Phenolic acids and other benzoic acid derivatives have been studied as inhibitors of protein aggregation, such as that of α-synuclein, which is relevant in neurodegenerative disease research. nih.gov

Transporter Proteins: Certain 4-aminobenzoic acid derivatives have been identified as potential inhibitors of multidrug resistance-associated proteins (MRPs), a family of transporters. drugbank.com

Table 4: Potential Non-Clinical Biological Areas of Investigation

| Potential Target Class | Rationale for Investigation | Research Focus |

|---|---|---|

| Enzymes (e.g., Kinases, Phospholipases) | The 2-morpholinobenzoic acid scaffold is a known pharmacophore for PC-PLC inhibitors. rsc.org | Investigating enzyme kinetics and binding modes to understand structure-activity relationships. |

| Protein Aggregates (e.g., α-synuclein) | Benzoic acid derivatives have shown activity against amyloid fibril formation. nih.gov | Using biophysical techniques (e.g., ThT assays, electron microscopy) to study the effect of derivatives on fibrillization. |

| Membrane Transporters (e.g., MRPs) | The aminobenzoic acid moiety is present in known MRP inhibitors. drugbank.com | Exploring interactions with membrane proteins using cell-based assays (non-clinical). |

These non-clinical studies are fundamental to understanding the molecular interactions that govern the activity of this class of compounds, providing a basis for their use as chemical probes in academic research.

Design of Next-Generation Derivatives with Tuned Academic Research Profiles

The goal is to move beyond serendipitous discovery to the rational design of molecules. For example, by modifying the core structure, researchers could develop:

Fluorescent Probes: By appending a fluorophore or creating an intrinsically fluorescent derivative, the molecule could be used to visualize biological processes or for analytical sensing applications.

Metallo-Organic Framework (MOF) Linkers: The carboxylic acid and amino groups provide ideal coordination sites for metal ions, making derivatives potential building blocks for novel MOFs with interesting catalytic or gas-storage properties.

Selective Chemical Probes: By systematically modifying the substituents on the phenyl ring or the morpholine moiety, researchers can tune the binding affinity and selectivity for a specific biological target, creating a valuable tool for studying that target's function. rsc.org

Table 5: Hypothetical Next-Generation Derivatives and Research Profiles

| Derivative Concept | Structural Modification | Tuned Academic Research Profile | Design Rationale |

|---|---|---|---|

| Selective PC-PLC Probe | Convert the carboxylic acid to a hydroxamic acid; N-methylation of the aniline. | A highly potent and selective chemical probe for studying PC-PLC function. | SAR studies on similar scaffolds show N-methylation and acid modifications can enhance activity. rsc.org |

| Ratiometric Fluorescent Sensor | Introduce a push-pull electronic system by adding an electron-donating group at the 5-position. | A molecule whose fluorescence emission shifts in response to changes in its local environment (e.g., polarity, pH). | Creating intramolecular charge transfer (ICT) character often leads to environment-sensitive fluorescence. |

| MOF Linker for CO2 Capture | Replace the morpholine with a different heterocycle containing additional nitrogen atoms (e.g., piperazine). | A building block for a porous crystalline material with enhanced affinity for CO2. | Increasing the density of basic nitrogen sites can improve CO2 adsorption in porous materials. |

The systematic exploration and rational design of derivatives based on the this compound scaffold promise to yield a new generation of molecules with tailored properties, opening up exciting new avenues in chemical and materials science research.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Amino-2-(morpholin-4-yl)benzoic acid, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions involving morpholine and substituted benzoic acid precursors. For example, analogs like methyl 3-morpholinobenzoate are synthesized using esterification under reflux with catalytic acid . Yield optimization requires precise control of temperature (e.g., 45–60°C) and stoichiometric ratios of morpholine to benzoic acid derivatives. Purification via column chromatography (hexane/EtOH) or recrystallization (using DMSO or methanol) is critical to achieve >95% purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DMSO-d6 as a solvent; the morpholine ring protons resonate at δ 3.6–3.8 ppm (quartet), while aromatic protons appear between δ 6.9–7.3 ppm .

- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve crystal structures by refining high-resolution data. For morpholine-containing analogs, space groups like P21/c are common, with hydrogen-bonding networks stabilizing the lattice .

- LC-MS : Quantify trace impurities using reverse-phase C18 columns and electrospray ionization (ESI) in negative mode .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer :

- Assay Validation : Replicate studies under standardized conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, discrepancies in enzyme inhibition (e.g., kinase assays) may arise from differences in ATP concentrations or incubation times .

- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that might influence activity .

- Structural-Activity Relationships (SAR) : Compare analogs (e.g., trifluoromethyl or cyano-substituted derivatives) to isolate the morpholine group’s role in binding affinity .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Co-solvent Systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to enhance aqueous solubility while avoiding toxicity .

- Prodrug Design : Synthesize ester prodrugs (e.g., ethyl or methyl esters) to improve membrane permeability, followed by enzymatic hydrolysis in target tissues .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to sustain release and reduce renal clearance .

Q. How can crystallographic data resolve ambiguities in the compound’s tautomeric or conformational states?

- Methodological Answer :

- High-Resolution Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve electron density maps for morpholine and carboxylate groups. SHELXD/SHELXE pipelines are robust for phase determination .

- Hydrogen Bond Analysis : Identify tautomeric preferences (e.g., keto-enol equilibria) by analyzing O–H···N interactions in the crystal lattice. For example, intramolecular H-bonds between the amino and carboxyl groups stabilize specific conformers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.